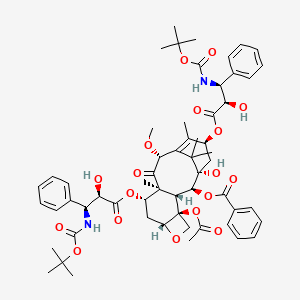
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is a derivative of Docetaxel, which is a semisynthetic derivative of Paclitaxel. Docetaxel is widely used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel involves multiple steps, starting from Docetaxel. The synthetic route typically includes the protection of hydroxyl groups, selective acylation, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying its reactivity and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and its potential as a tool for studying cell division.
Medicine: Exploring its potential as a chemotherapeutic agent and understanding its interactions with other drugs.
Industry: Developing new formulations and delivery methods for Docetaxel derivatives
Mechanism of Action
The mechanism of action of 10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is similar to that of Docetaxel. It binds to tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This leads to the stabilization of microtubules, which disrupts the normal process of cell division, ultimately leading to cell death. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are primarily related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
10-Methyl-7-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other Docetaxel derivatives. Similar compounds include:
Docetaxel: The parent compound used in cancer treatment.
Paclitaxel: Another widely used chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy in certain cancer types.
These compounds share a common mechanism of action but differ in their chemical structures, leading to variations in their clinical applications and effectiveness.
Properties
Molecular Formula |
C58H72N2O18 |
|---|---|
Molecular Weight |
1085.2 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,15-bis[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy]-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C58H72N2O18/c1-31-36(73-49(66)42(62)40(33-22-16-13-17-23-33)59-51(68)77-53(3,4)5)29-58(70)47(75-48(65)35-26-20-15-21-27-35)45-56(11,46(64)44(71-12)39(31)55(58,9)10)37(28-38-57(45,30-72-38)76-32(2)61)74-50(67)43(63)41(34-24-18-14-19-25-34)60-52(69)78-54(6,7)8/h13-27,36-38,40-45,47,62-63,70H,28-30H2,1-12H3,(H,59,68)(H,60,69)/t36-,37-,38+,40-,41-,42+,43+,44+,45-,47-,56+,57-,58+/m0/s1 |
InChI Key |
TXIPHSRCPRFHTI-JVHVIAPCSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)[C@@H]([C@H](C7=CC=CC=C7)NC(=O)OC(C)(C)C)O)C)OC |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)C(C(C7=CC=CC=C7)NC(=O)OC(C)(C)C)O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















